N-Aminofluorescein
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Overview
Description
N-Aminofluorescein is a fluorescein derivative known for its highly selective and sensitive fluorescence properties. It is a fluorescein hydrazide in spiro form, primarily used as a fluorescence probe for detecting copper ions (Cu²⁺) in biological systems . The compound exhibits a unique fluorescence response at specific wavelengths (λex/em = 495/516 nm), making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Aminofluorescein can be synthesized through several methods. One common approach involves the reaction of fluorescein with hydrazine derivatives under controlled conditions. The reaction typically requires an organic solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Aminofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazide group, leading to different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorescein derivatives with different functional groups, while substitution reactions can introduce various substituents to the amino group .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-Aminofluorescein exerts its effects involves the recognition and binding of copper ions. The compound consists of a fluorescein moiety and a hydrazide group, which selectively binds to copper ions. This binding induces a hydrolytic cleavage of the hydrazide bond, resulting in a fluorescence response that can be measured at specific wavelengths . The molecular targets and pathways involved include the interaction of the hydrazide group with copper ions, leading to a conformational change in the fluorescein moiety .
Comparison with Similar Compounds
Similar Compounds
5-Aminofluorescein: A primary amino compound that is a fluorescein derivative with an amino substituent at the C-5 position.
Fluorescein Hydrazone: Another fluorescein derivative used as a fluorescence probe for various analytes.
Uniqueness
N-Aminofluorescein is unique due to its high selectivity and sensitivity for copper ions, which is not commonly observed in other fluorescein derivatives. This makes it particularly valuable in applications requiring precise detection of copper ions in complex biological and environmental samples .
Properties
IUPAC Name |
2-amino-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-22-19(25)13-3-1-2-4-14(13)20(22)15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)20/h1-10,23-24H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYVTSCIBXXQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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